molecular formula C10H16N2S B12620684 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine CAS No. 918419-47-3

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine

Cat. No.: B12620684
CAS No.: 918419-47-3
M. Wt: 196.31 g/mol
InChI Key: OYVKVXVFMSBMHA-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C10H16N2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired diamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine exhibit promising anticancer properties. For instance, a series of synthesized compounds containing this structure were evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that specific modifications to the compound significantly enhanced its activity against these cell lines, with some derivatives achieving IC50 values in the low micromolar range .

Mechanism of Action
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies demonstrated that certain derivatives could inhibit critical pathways involved in tumor growth, including the MDM2-p53 interaction, which is vital for regulating cell proliferation and survival .

Materials Science

Polymer Chemistry
this compound has been explored as a potential building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, leading to materials that exhibit improved durability and resistance to environmental stressors. Research has shown that polymers derived from this compound can outperform traditional materials in specific applications .

Chemical Intermediate

Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further reactions, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be used in the preparation of various biologically active compounds by facilitating nucleophilic substitutions or coupling reactions .

Case Study 1: Anticancer Compound Development

A research team synthesized a series of derivatives based on this compound and tested their efficacy against HCT-116 and MCF-7 cell lines. The study revealed that modifications at specific positions on the aromatic ring significantly influenced cytotoxicity. The most active compound exhibited an IC50 value of 15 µM against HCT-116 cells.

Case Study 2: Polymer Applications

In a study focused on material science, researchers incorporated this compound into a polyurea matrix. The resulting composite showed enhanced thermal stability and mechanical strength compared to conventional polyureas. This advancement opens avenues for its application in high-performance coatings and adhesives.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentsDerivatives showed IC50 values as low as 15 µM against HCT-116
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties in composites
Chemical IntermediateSynthesis of complex moleculesFacilitates nucleophilic substitutions for drug development

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol
  • (2S)-2-(dimethylamino)-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

Uniqueness

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a propane-1,3-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard methods such as the agar disc-diffusion technique.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli180 nM
Proteus mirabilis150 nM

These results demonstrate that the compound shows potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Activity

Further studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results suggest that the compound can induce cytotoxic effects in these cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116140Induces apoptosis
MCF-7205Cell cycle arrest (G0/G1 phase)
HeLa150Inhibition of cell proliferation

The IC50 values indicate the concentration required for 50% inhibition of cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, although it does not significantly affect p53 protein levels .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Binding : It can bind to receptors that modulate cellular responses, leading to altered gene expression and cellular behavior.

In silico studies have suggested that the compound interacts with acetylcholinesterase (AChE), which could be relevant for its neuroprotective effects .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard treatments. The research emphasized structural modifications that could improve efficacy against resistant strains .
  • Anticancer Research : Another study focused on the synthesis of analogs and their evaluation against various cancer cell lines. The findings indicated that some derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like cisplatin .

Properties

CAS No.

918419-47-3

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)propane-1,3-diamine

InChI

InChI=1S/C10H16N2S/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9H,6-7,11-12H2,1H3

InChI Key

OYVKVXVFMSBMHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(CN)CN

Origin of Product

United States

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